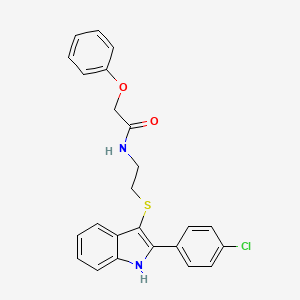

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide

Description

Historical Development of Indole-Thioether-Phenoxyacetamide Conjugates

The strategic integration of indole, thioether, and phenoxyacetamide moieties emerged from efforts to exploit synergistic bioactivities. Indole derivatives have long been recognized for their pharmacological versatility, with natural and synthetic variants demonstrating antimicrobial, anticancer, and anti-inflammatory properties. The Fukuyama indole synthesis, a tin-mediated radical cyclization method, enabled efficient construction of 2,3-disubstituted indoles, facilitating modular derivatization. Concurrently, phenoxyacetamide scaffolds gained prominence as inhibitors of bacterial virulence systems, such as Pseudomonas aeruginosa type III secretion systems (T3SS), where substituent optimization on both aromatic rings enhanced activity. Thioether linkages, valued for metabolic stability and conformational flexibility, were incorporated to bridge indole and phenoxyacetamide units, as seen in analogs like N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide. This convergence reflects a broader trend in medicinal chemistry toward hybrid molecules targeting multiple pathways.

Significance in Medicinal Chemistry and Drug Discovery

Indole-thioether-phenoxyacetamide hybrids exemplify rational design strategies to enhance potency and selectivity. The indole nucleus interacts with hydrophobic pockets in enzymes and receptors, while the phenoxyacetamide group contributes hydrogen-bonding capacity and structural rigidity. Thioether linkages improve pharmacokinetic profiles by resisting enzymatic hydrolysis compared to ether or amine counterparts. For instance, phenoxyacetamide-based T3SS inhibitors showed nanomolar activity without affecting bacterial growth, highlighting target specificity. Similarly, indole-thiourea derivatives demonstrated potent tyrosinase inhibition, underscoring the indole scaffold’s adaptability. These hybrids are particularly promising in antimicrobial and anticancer research, where multitarget engagement may mitigate resistance mechanisms.

Structural Classification and Nomenclature

The compound N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide is systematically named according to IUPAC guidelines:

- Core structure : 1H-indole substituted at position 2 with a 4-chlorophenyl group and at position 3 with a thioethyl-phenoxyacetamide chain.

- Molecular formula : C23H20ClN3O2S.

- Key functional groups :

- Indole ring: A bicyclic system with a pyrrole fused to a benzene ring.

- Thioether (-S-) linkage: Connects the indole C-3 position to an ethylamine spacer.

- Phenoxyacetamide: A phenyl group linked via an ether oxygen to an acetamide moiety.

Structural elucidation relies on advanced spectroscopic techniques:

- 1H NMR : Characteristic signals include indole NH (~11.5 ppm), aromatic protons (6.5–8.5 ppm), and methylene groups adjacent to sulfur (~2.8–3.5 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 438.0942 for C23H20ClN3O2S).

- HPLC : Confirms purity (>95%) with retention times dependent on substituent polarity.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 438.94 g/mol | |

| SMILES | Clc1ccc(cc1)C2=C(NC3=C2C=CC=C3)SCCNC(=O)COc4ccccc4 |

Research Objectives and Scope

Current research aims to:

- Optimize synthetic routes : Improve yields and scalability using methodologies like Fukuyama indole synthesis and nucleophilic thioether formation.

- Evaluate biological activity : Screen against bacterial virulence systems (e.g., T3SS), cancer cell lines (e.g., ER-α positive breast cancer), and enzymatic targets (e.g., tyrosinase).

- Conduct SAR studies : Systematically vary substituents on the indole, thioether, and phenoxyacetamide moieties to identify critical pharmacophoric elements.

- Assess pharmacokinetics : Predict drug-likeness using computational models and in vitro assays for absorption, distribution, metabolism, and excretion (ADME).

Properties

IUPAC Name |

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2S/c25-18-12-10-17(11-13-18)23-24(20-8-4-5-9-21(20)27-23)30-15-14-26-22(28)16-29-19-6-2-1-3-7-19/h1-13,27H,14-16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDDGOHUBGFNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a chlorophenyl thiol under specific conditions to form the intermediate compound. This intermediate is further reacted with phenoxyacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds similar to N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide. For example:

- Indole Derivatives : Research has shown that indole-based compounds can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. The unique structure of this compound may enhance its efficacy through specific interactions with biological targets.

- Mechanism of Action : The acrylamide moiety present in the compound is known for its ability to undergo Michael addition reactions, which can lead to the formation of reactive intermediates that may contribute to its anticancer activity.

Anti-inflammatory Properties

Preliminary studies indicate that derivatives containing both indole and phenoxyacetamide structures may exhibit significant anti-inflammatory effects. The chlorophenyl substituent could play a role in modulating inflammatory pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research has also pointed towards antimicrobial properties associated with similar compounds. The presence of functional groups in N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide may enhance its interaction with microbial targets, leading to potential therapeutic applications in treating infections.

Case Studies and Research Findings

Several notable studies highlight the effectiveness of this compound:

- A study demonstrated that related indole derivatives exhibited IC50 values as low as 10 µM against certain cancer cell lines, indicating strong cytotoxicity .

- Another investigation into thiazole-integrated compounds showed promising anticancer activity against human melanoma cells, suggesting that structural modifications can significantly enhance biological activity .

Mechanism of Action

The mechanism of action of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

(a) N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide

- Structure: Contains a phenoxyacetamide group linked to an indole-2-carboxamide via an aminophenyl bridge.

- Key Differences : Replaces the thioethyl chain with a direct amide bond and introduces a carboxamide at the indole-2-position.

- Synthesis: Prepared via TBTU-mediated coupling of 1H-indole-2-carboxylic acid with N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide, achieving moderate yields .

- Activity: Not explicitly reported, but similar amide-linked indoles are often evaluated for kinase inhibition or antimicrobial effects .

(b) 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-(Trifluoromethyl)Phenyl)Sulfonyl)Acetamide

- Structure : Features a 4-chlorobenzoyl group on the indole nitrogen and a sulfonamide substituent.

- Key Differences : Lacks the thioethyl linkage; instead, it incorporates a sulfonamide group and trifluoromethylphenyl moiety.

- Synthesis : Derived from 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid and 4-(trifluoromethyl)benzenesulfonamide, purified via HPLC (43% yield) .

- Activity : Likely targets inflammatory pathways due to the sulfonamide group, a common feature in COX-2 inhibitors .

(c) N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-[1,1’-Biphenyl]-4-yl)Propanamide

- Structure : Combines a fluoro-biphenyl group with an indole-ethylamide scaffold.

- Key Differences : Substitutes the 4-chlorophenyl group with a fluorinated biphenyl system and lacks the thioether bridge.

- Synthesis : Synthesized via amide coupling between flurbiprofen and tryptamine, highlighting the role of aromatic fluorination in enhancing metabolic stability .

- Activity : Designed for anti-inflammatory applications, leveraging the biphenyl moiety’s affinity for prostaglandin receptors .

(d) N-(2-(2-((4-Chlorophenyl)(Hydroxy)Methyl)-1H-Indol-3-yl)Ethyl)Acetamide

- Structure : Includes a hydroxymethyl-4-chlorophenyl group on the indole core.

- Key Differences: Replaces the thioethyl-phenoxyacetamide with a simpler ethylacetamide chain and a hydroxymethyl substituent.

- Synthesis : Produced via reduction of a precursor (73% yield), emphasizing the role of hydroxyl groups in solubility .

- Activity : Hydroxyl groups may enhance binding to hydrophilic targets, such as enzymes or receptors involved in oxidative stress .

Biological Activity

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups:

- Indole Ring : Known for its diverse biological activities.

- Chlorophenyl Group : Enhances binding affinity to biological targets.

- Thioether Linkage : May influence the compound's reactivity and biological interactions.

The molecular formula is , with a molecular weight of approximately 426.98 g/mol.

The biological activity of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide is primarily attributed to its interaction with various enzymes, receptors, and ion channels. The presence of the chlorophenyl and thiophene groups may enhance its binding affinity and specificity towards certain molecular targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.

- Ion Channel Interaction : The compound could modulate ion channel activity, affecting cellular excitability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis |

| U251 (glioblastoma) | < 15 | Cell cycle arrest |

| HT29 (colorectal cancer) | < 20 | Inhibition of proliferation |

In a study investigating indole-linked thiazoles, compounds similar to N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide demonstrated significant anticancer activity, suggesting that structural modifications can enhance efficacy against specific cancer types .

Antibacterial Activity

The compound also shows promising antibacterial properties. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Comparative Standard |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Norfloxacin |

| Escherichia coli | 20 µg/mL | Amoxicillin |

These results indicate that N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide could serve as a lead compound for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various models. It has been shown to reduce pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several indole derivatives on human cancer cell lines. N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide was among the most potent compounds tested, with significant activity against multiple cell lines .

- Antimicrobial Screening : Another research effort focused on synthesizing new phenylthiazole derivatives, finding that compounds with structural similarities to N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide exhibited enhanced antimicrobial activity compared to existing antibiotics .

- Mechanistic Studies : Molecular dynamics simulations have suggested that this compound interacts primarily through hydrophobic contacts with target proteins, supporting its role as an effective modulator of biological pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide, and how can reaction intermediates be optimized?

- Methodology : A multi-step approach is typically employed. For example, coupling reactions using condensing agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled temperatures (0–5°C) are effective for forming acetamide bonds. Intermediate purification via column chromatography or recrystallization ensures high yields. Key steps include thioether bond formation between indole derivatives and ethylthio groups, followed by phenoxyacetamide conjugation .

- Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of amine and carboxylic acid precursors) and solvent systems (e.g., dichloromethane with 2,6-lutidine as a base) minimizes side reactions. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Structural Confirmation :

- X-ray Crystallography : Resolves 3D molecular geometry, confirming bond angles and dihedral angles (e.g., indole-thioether linkage) .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify proton environments (e.g., aromatic indole protons at δ 7.2–8.1 ppm) and carbon connectivity .

- Mass Spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analyses (e.g., NMR vs. X-ray) be resolved?

- Approach :

- Dynamic vs. Static Structures : NMR captures solution-phase dynamics, while X-ray reveals solid-state conformations. Discrepancies in dihedral angles may arise from crystal packing forces or solvent interactions.

- Computational Modeling : Density Functional Theory (DFT) simulations can reconcile experimental data by predicting optimal conformers and comparing them with observed spectra .

Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer studies?

- Methodology :

- In Vitro Assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include controls for apoptosis (Annexin V/PI staining) and ROS generation .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chlorophenyl, phenoxy groups) to correlate electronic effects with bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

- Key Issues :

- Byproduct Formation : Side reactions during thioether or amide bond formation may increase at larger scales.

- Solutions :

- Process Optimization : Use flow chemistry for precise temperature control and reagent mixing.

- Purification : Employ preparative HPLC or fractional crystallization to isolate the target compound from impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.